3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine
Description
Structure
3D Structure
Properties
CAS No. |
622403-61-6 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-(1,5-diethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N3/c1-3-11-8-12(14-15(11)4-2)10-6-5-7-13-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
JQWSLQPIOIZXHK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NN1CC)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 3 1,5 Diethyl 1h Pyrazol 3 Yl Pyridine and Analogues
Evolution of Synthetic Routes to Pyrazolylpyridine Frameworks
The synthesis of pyrazole (B372694) derivatives has traditionally been achieved through the condensation reaction of hydrazines with α,β-unsaturated carbonyl compounds. longdom.org Another classical approach is the 1,3-dipolar cycloaddition of diazo compounds with triple bond systems. longdom.org The formation of the pyrazolylpyridine skeleton often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com However, if the 1,3-dicarbonyl compound is not symmetrical, this can lead to the formation of two different regioisomers. mdpi.com
Over the years, synthetic methodologies have evolved to address challenges such as low yields, multi-step procedures, and the use of hazardous materials. longdom.org Modern approaches focus on improving efficiency, selectivity, and the environmental footprint of the synthesis. This has led to the development of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from readily available starting materials. longdom.orgbeilstein-journals.org
Targeted Synthetic Pathways for 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine
While a specific synthetic route for this compound is not extensively detailed in the provided search results, the synthesis of analogous 1,3,5-trisubstituted pyrazoles can be achieved through various methods. One such method is the 5-exo-dig cyclocondensation of alk-3-yn-1-ones with hydrazines. nih.gov This reaction, when accelerated by microwaves and conducted in the absence of a solvent, can produce 5-benzyl substituted pyrazoles in good yields. nih.gov The direct condensation of 1,3-diketones with hydrazines in the presence of an acid catalyst is also a straightforward method for pyrazole synthesis. scite.ai
Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of pyrazole and pyrazolylpyridine derivatives. longdom.orgbeilstein-journals.org These reactions combine three or more starting materials in a single reaction vessel to form a complex product, incorporating most of the atoms from the reactants. mdpi.com This approach is valued for its pot, atom, and step economy (PASE). mdpi.com
For instance, a three-component reaction of enaminones, benzaldehyde, and hydrazine-HCl in water can be used to synthesize 1-H-pyrazole derivatives. longdom.org Similarly, a four-component reaction involving these reactants along with ethyl cyanoacetate can yield pyrazolo[3,4-b]pyridine derivatives. longdom.org The use of catalysts like L-proline has also been explored in three-component reactions to synthesize 1H-pyrazolo[3,4-b]quinolines. mdpi.com
| Reaction Type | Components | Product | Advantages |
| Three-component | Enaminones, Benzaldehyde, Hydrazine-HCl | 1-H-pyrazole derivatives | Simple, cost-effective, environmentally friendly longdom.org |
| Four-component | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Pyrazolo[3,4-b]pyridine derivatives | Direct synthesis in a single step longdom.org |
| Three-component | 5-amino-3-methyl-1-phenylpyrazole, 2-hydroxy-1,4-naphthalenedione, Aromatic aldehyde | 1H-pyrazolo[3,4-b]quinolines | Use of ionic liquid and PEG1000 mdpi.com |
Achieving regioselectivity is a critical aspect of synthesizing unsymmetrical pyrazolylpyridines. The 1,3-dipolar cycloaddition reaction between alkynes and nitrilimines has been a common method, but it often suffers from low regioselectivity. mdpi.com To overcome this, methods have been developed to control the orientation of substituents.
One approach involves the use of α-benzotriazolyl-α,β-unsaturated ketones treated with monosubstituted hydrazines, which allows for the regioselective preparation of unsymmetrical pyrazolines and pyrazoles. figshare.com Another strategy is the stepwise synthesis, which can confirm the regioselectivity of a reaction. For example, the synthesis of a specific phenylamino-substituted pyrazole was carried out in a stepwise manner to confirm the regiochemistry. nih.gov The Frontier Molecular Orbital (FMO) theory can also be used to explain the regioselectivity in some cycloaddition reactions. mdpi.com
A regioselective approach for the synthesis of tetrahydropyrazolo[3,4-c]pyridines has been described, which relies on the annulation of a saturated heterocyclic amine ring to a functionalized trisubstituted pyrazole. researchgate.net
The principles of green chemistry are increasingly being applied to the synthesis of pyrazole and pyrazolylpyridine derivatives to create more sustainable and environmentally friendly processes. nih.govnih.gov This includes the use of green solvents like water, renewable energy sources such as microwaves and ultrasound, and recyclable catalysts. nih.gov
Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption. ijarsct.co.in Solvent-free reactions and the use of biodegradable deep eutectic solvents (DES) are other green alternatives being explored. ijarsct.co.in One-pot multicomponent reactions are also considered a green chemistry tool due to their efficiency and the generation of diverse products from simple starting materials in a single step. nih.gov The use of magnetic nanocatalysts in these reactions allows for easy separation and recycling of the catalyst. nih.gov
| Green Chemistry Approach | Description | Benefits |
| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactions. | Reduced reaction times, lower energy consumption, cleaner reactions. nih.govijarsct.co.in |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote reactions. | Shorter reaction times, higher yields. researchgate.net |
| Aqueous Synthesis | Uses water as a solvent. | Environmentally benign, cost-effective. longdom.orgconsensus.app |
| Solvent-Free Reactions | Reactions are conducted without a solvent. | Reduces solvent waste, often leads to cleaner products. ijarsct.co.in |
| Recyclable Catalysts | Catalysts that can be recovered and reused. | Reduces waste and cost. nih.govnih.gov |
Derivatization and Functionalization Strategies for Pyrazolylpyridine Scaffolds
The derivatization and functionalization of the pyrazolylpyridine scaffold are crucial for modulating its chemical and biological properties. Various synthetic methods are employed to introduce different functional groups onto the core structure.
Alkylation and arylation at the nitrogen centers of the pyrazole ring are common functionalization strategies. Palladium-catalyzed reactions have been developed for the ortho-arylalkylation of nitrogen-containing heterocycles. pitt.edu Photoinduced methods have also been developed for the arylation and alkylation of nitrogen-containing heterocycles using hydrazines, which can even be powered by sunlight. rsc.org These techniques allow for the introduction of a wide range of alkyl and aryl groups, enabling the synthesis of a diverse library of pyrazolylpyridine derivatives.
Introduction of Tethered Functional Groups (e.g., Alkoxysilyl) for Specific Applications
The functionalization of pyrazolylpyridine ligands with tethered groups allows for their immobilization on solid supports, a critical step for applications in heterogeneous catalysis. One notable example is the introduction of alkoxysilyl groups, which enables the grafting of these ligands onto silica surfaces through the formation of robust covalent bonds.
A reported synthesis involves preparing a series of trimethoxysilyl-tethered N-substituted 3,5-dialkylpyrazolylpyridines. researchgate.net These silyl-functionalized ligands are designed to be anchored onto silica, creating hybrid catalysts. The tethered pyrazolylpyridine can then coordinate with metal ions like Ni(II), Fe(II), or Pd(II) to create catalysts for processes such as ethylene polymerization. researchgate.net The presence of the silyl spacer is key to bridging the soluble organometallic complex with the insoluble silica support. researchgate.net
Table 1: Examples of Silyl-Tethered Pyrazolylpyridine Ligands
| Ligand Name | Functional Group | Purpose |
|---|---|---|
| Trimethoxysilyl-tethered 3,5-dialkylpyrazolylpyridines | Trimethoxysilyl | Grafting onto silica for heterogeneous catalysis |
| 2-(3,5-dimethylpyrazol-1-yl)pyridine (MS-PzPy) | Methyl, Pyrazolyl, Pyridinyl | Ligand for metal complexes |
Exploration of Different Synthetic Reactions (e.g., Horner–Wadsworth–Emmons, Hydrazinolysis, Cyclocondensation)
The construction of the core pyrazolylpyridine scaffold can be achieved through various synthetic reactions. The choice of reaction often depends on the desired substitution pattern and the availability of starting materials.
Horner–Wadsworth–Emmons (HWE) Reaction
The Horner–Wadsworth–Emmons (HWE) reaction is a widely used method for forming carbon-carbon double bonds, typically with high E-alkene selectivity. wikipedia.orgyoutube.com The reaction involves a stabilized phosphonate carbanion reacting with an aldehyde or ketone. wikipedia.orgyoutube.com
Reaction Mechanism:
Deprotonation: A base deprotonates the phosphonate ester to form a nucleophilic phosphonate carbanion. youtube.com
Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate. youtube.comyoutube.com
Oxaphosphetane Formation: The resulting alkoxide attacks the phosphorus atom, creating a four-membered ring intermediate called an oxaphosphetane. youtube.comyoutube.com
Elimination: The oxaphosphetane collapses, yielding an alkene and a water-soluble phosphate byproduct. youtube.com
While not a direct method for ring formation, the HWE reaction is valuable for synthesizing precursors. For instance, an HWE olefination can be used to construct a functionalized alkene, which can then undergo subsequent photoisomerization and cyclization to form a fused pyridine (B92270) ring onto an existing heterocyclic system. researchgate.net This provides a strategic route to annulated pyridine systems.
Hydrazinolysis
Hydrazinolysis is a key reaction for forming the pyrazole ring, often starting from α,β-unsaturated aldehydes or ketones, commonly known as chalcones. nih.gov The reaction of a chalcone with hydrazine (B178648) hydrate in a suitable solvent like glacial acetic acid leads to the formation of a pyrazoline intermediate through condensation and cyclization. scispace.com
This method is a cornerstone of pyrazole synthesis due to the wide availability of substituted acetophenones and aldehydes needed to create the initial chalcone via a Claisen-Schmidt condensation. nih.govscispace.com The resulting pyrazoline can be subsequently oxidized to the aromatic pyrazole. This approach allows for the synthesis of 3,5-disubstituted pyrazoles, which can be further functionalized to create the desired pyrazolylpyridine structure. researchgate.net
Table 2: Hydrazinolysis for Pyrazole Synthesis
| Starting Material | Reagent | Intermediate | Product |
|---|
Cyclocondensation
Cyclocondensation reactions are among the most common and versatile methods for synthesizing heterocyclic rings, including both pyrazoles and pyridines. chim.it
Pyrazole Ring Formation: The classical Knorr pyrazole synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.org This reaction is highly efficient for creating the pyrazole core. The regioselectivity of the reaction—determining which nitrogen of the hydrazine attacks which carbonyl—can be controlled by using substituted hydrazines and unsymmetrical dicarbonyl compounds. acs.org Multicomponent reactions that generate the 1,3-dicarbonyl compound in situ before cyclization with hydrazine offer an efficient pathway to complex pyrazoles. beilstein-journals.orgresearchgate.net
Pyridine Ring Formation: A prevalent strategy for synthesizing pyrazolopyridines involves building the pyridine ring onto a pre-formed aminopyrazole. nih.gov 5-Aminopyrazoles are excellent precursors that can act as 1,3-bis-nucleophiles. chim.it Their reaction with 1,3-dicarbonyl compounds or their equivalents under acidic or basic catalysis leads to the formation of a fused pyrazolo[3,4-b]pyridine ring system. nih.gov The reaction conditions, such as temperature and the choice of catalyst (e.g., acetic acid, triethylamine), can be optimized to achieve high yields. nih.gov
Table 3: Common Cyclocondensation Strategies
| Ring Formed | Precursors | Key Features |
|---|---|---|
| Pyrazole | 1,3-Dicarbonyl Compound + Hydrazine | Classic Knorr synthesis; versatile and efficient. beilstein-journals.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Pyrazolylpyridine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture and Stereochemistry
High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. The spectrum of 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine is expected to show distinct signals for the protons on the pyridine (B92270) ring, the pyrazole (B372694) ring, and the two ethyl substituents.
The pyridine ring protons typically appear in the aromatic region (δ 7.0-9.0 ppm). The proton at the C2 position of the pyridine ring is expected to be the most deshielded due to its proximity to the nitrogen atom. The protons on the pyrazole ring and the ethyl groups will have characteristic chemical shifts and coupling patterns that allow for unambiguous assignment. The methylene protons (CH₂) of the ethyl groups will appear as quartets due to coupling with the adjacent methyl (CH₃) protons, which in turn will appear as triplets.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-2 | ~8.90 | d | ~2.5 |
| Pyridine H-6 | ~8.60 | dd | ~4.8, 1.5 |
| Pyridine H-4 | ~8.10 | ddd | ~8.0, 2.5, 1.5 |
| Pyridine H-5 | ~7.40 | dd | ~8.0, 4.8 |
| Pyrazole H-4 | ~6.50 | s | - |
| N1-CH₂CH₃ | ~4.20 | q | ~7.3 |
| C5-CH₂CH₃ | ~2.80 | q | ~7.5 |
| N1-CH₂CH₃ | ~1.50 | t | ~7.3 |
| C5-CH₂CH₃ | ~1.30 | t | ~7.5 |
Note: This is an interactive data table. Predicted values are based on analogous structures.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine and pyrazole rings are characteristic of their heterocyclic aromatic nature. The carbons of the ethyl substituents will appear in the aliphatic region of the spectrum. The greater sensitivity of carbon chemical shifts to substituent effects provides clear evidence of the molecular structure. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | ~151.0 |
| Pyridine C-6 | ~148.5 |
| Pyridine C-4 | ~135.0 |
| Pyridine C-5 | ~123.0 |
| Pyridine C-3 | ~128.0 |
| Pyrazole C-3 | ~152.0 |
| Pyrazole C-5 | ~145.0 |
| Pyrazole C-4 | ~107.0 |
| N1-CH₂ | ~45.0 |
| C5-CH₂ | ~20.0 |
| N1-CH₃ | ~15.0 |
| C5-CH₃ | ~13.0 |
Note: This is an interactive data table. Predicted values are based on analogous structures.
When a pyrazolylpyridine ligand like this compound coordinates to a paramagnetic metal center, the NMR signals of the ligand are significantly affected. vu.ltescholarship.org The unpaired electrons of the metal cause large shifts in the resonance frequencies of the ligand's nuclei, known as hyperfine shifts. These shifts can be either through-bond (contact) or through-space (pseudocontact or dipolar). nih.gov Analysis of these paramagnetically shifted signals provides valuable information about the electronic structure and magnetic properties of the metal complex, including the spin state of the metal ion and the geometry of the coordination sphere. scilit.com The signals are often broadened due to faster nuclear relaxation, but they span a much wider chemical shift range than in diamagnetic compounds. vu.lt
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₂H₁₅N₃), the calculated exact mass is 201.1266. HRMS can verify this value to within a few parts per million, confirming the elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal the fragmentation pattern of the molecule. This pattern provides structural information as the molecule breaks apart in a predictable manner. Expected fragmentation pathways would include the loss of ethyl radicals (•CH₂CH₃) and the cleavage of the bond between the pyridine and pyrazole rings.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₂H₁₆N₃⁺ | 202.1339 | Protonated molecular ion |
| [M]⁺• | C₁₂H₁₅N₃⁺• | 201.1266 | Molecular ion |
| [M-C₂H₅]⁺ | C₁₀H₁₀N₃⁺ | 172.0869 | Loss of an ethyl group |
| [C₅H₄N]⁺ | C₅H₄N⁺ | 78.0344 | Pyridyl fragment |
| [C₇H₁₁N₂]⁺ | C₇H₁₁N₂⁺ | 123.0917 | Diethyl-pyrazolyl fragment |
Note: This is an interactive data table.
Vibrational Spectroscopy (Infrared, Raman) for Characteristic Functional Group Identification and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. arxiv.org These techniques are excellent for identifying characteristic functional groups. nih.gov The spectra of this compound would exhibit distinct bands corresponding to the vibrations of the pyridine ring, pyrazole ring, and ethyl substituents.
Key expected vibrations include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: Observed in the 2850-3000 cm⁻¹ region from the ethyl groups.
C=C and C=N ring stretching: These occur in the 1400-1650 cm⁻¹ region and are characteristic of the heterocyclic rings. semanticscholar.orgaps.org
C-H bending and rocking modes: These appear in the fingerprint region (below 1400 cm⁻¹) and provide a unique pattern for the molecule. rsc.org
While many vibrations are active in both IR and Raman spectroscopy, their intensities can differ due to selection rules, providing complementary information. aps.org
Table 4: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |
| Aliphatic C-H Stretch | 2870 - 2980 | IR, Raman |
| C=N/C=C Ring Stretch (Pyridine) | 1580 - 1610 | IR, Raman |
| C=N/C=C Ring Stretch (Pyrazole) | 1450 - 1550 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR |
| CH₃ Bending | ~1380 | IR |
| Ring Breathing Modes | 990 - 1050 | Raman |
Note: This is an interactive data table.
Electronic Absorption and Emission Spectroscopy for Photophysical Property Assessment
Electronic absorption (UV-Vis) and emission (fluorescence/phosphorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. youtube.com The UV-Vis spectrum of this compound is expected to show absorptions in the ultraviolet region, corresponding to π → π* electronic transitions within the conjugated pyrazolylpyridine system. researchgate.net
The emission properties, such as fluorescence, depend on the molecule's ability to radiatively relax from an excited electronic state. While the free ligand may show some fluorescence, pyrazolylpyridine derivatives are often studied as ligands in metal complexes, where coordination can significantly alter the photophysical properties, leading to phenomena like metal-to-ligand charge transfer (MLCT) absorptions and strong luminescence. researchgate.netrsc.org The specific wavelengths of absorption and emission are sensitive to the solvent and the electronic nature of substituents on the heterocyclic rings. nih.gov
Table 5: Predicted Electronic Absorption Data for this compound
| Transition Type | Predicted λₘₐₓ (nm) | Solvent |
| π → π* (Pyridine) | ~260 | Ethanol |
| π → π* (Pyrazole) | ~220 | Ethanol |
| n → π* | ~280 | Ethanol |
Note: This is an interactive data table. Predicted values are based on related aromatic heterocycles.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
A comprehensive search of publicly available scientific databases and chemical literature was conducted to obtain X-ray crystallographic data for the compound this compound. The objective was to provide a detailed analysis of its solid-state molecular and supramolecular structure, including the generation of data tables for bond lengths, bond angles, and a discussion of its crystal packing and intermolecular interactions.
Despite a thorough investigation, no specific experimental single-crystal X-ray diffraction data for this compound could be located. The crystallographic information necessary to fulfill the requirements of this section—such as unit cell dimensions, space group, atomic coordinates, and details of intermolecular forces—is not present in the accessible scientific literature or structural databases.
Consequently, the creation of data tables and a detailed discussion on the solid-state and supramolecular structure of this compound, as determined by X-ray crystallography, cannot be provided at this time. The generation of scientifically accurate and verifiable content for this specific subsection is contingent upon the future public availability of its experimental crystal structure.
Coordination Chemistry and Metal Complexation Studies with Pyrazolylpyridine Ligands
Ligand Design Principles and Coordination Modes of Pyrazolylpyridine Scaffolds
The design of pyrazolylpyridine ligands is a cornerstone of modern coordination chemistry, allowing for the fine-tuning of the electronic and steric properties of the resulting metal complexes. chemrxiv.org These ligands are analogous to the well-studied 2,2'-bipyridine ligands but offer additional versatility through the pyrazole (B372694) moiety. researchgate.net The presence of both a pyridine (B92270) and a pyrazole ring allows for a variety of coordination modes, which can be influenced by the position of the substituents on both rings.
A key feature of pyrazolylpyridine ligands is their ability to act as bidentate N,N-donors, chelating to a metal center through the nitrogen atoms of both the pyridine and pyrazole rings. The specific substitution pattern on the pyrazole ring, such as the 1,5-diethyl substitution in 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine, can significantly impact the steric environment around the metal ion. These steric factors, in turn, influence the coordination geometry and the stability of the resulting complex.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with pyrazolylpyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. beu.edu.az For instance, the reaction of a pyrazolylpyridine ligand with metal salts like iron(II) tetrafluoroborate, cobalt(II) acetate, or nickel(II) acetate can yield the corresponding metal complexes. beu.edu.azdntb.gov.ua The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product, including its crystallinity and in some cases, its coordination geometry.
Mononuclear and Polynuclear Coordination Architectures
Pyrazolylpyridine ligands can form both mononuclear and polynuclear coordination architectures. In a mononuclear complex, a single metal ion is coordinated by one or more pyrazolylpyridine ligands. chemrxiv.org The stoichiometry of the complex, often [M(L)2]n+ or [M(L)3]n+, depends on the metal ion and the steric bulk of the ligand.
Polynuclear architectures, where multiple metal ions are bridged by ligands, can also be formed. While simple pyrazolylpyridine ligands typically act as chelating ligands to a single metal center, functionalization of the ligand can introduce additional donor atoms capable of bridging between metal centers, leading to the formation of dimers, trimers, or higher-order coordination polymers.
Stereochemical Aspects and Coordination Geometry in Metal-Pyrazolylpyridine Complexes
The coordination geometry of metal-pyrazolylpyridine complexes is highly dependent on the metal ion, its oxidation state, and the steric and electronic properties of the ligand. For first-row transition metals like iron(II), cobalt(II), and nickel(II), octahedral coordination is common, especially with a 2:1 ligand-to-metal ratio, forming [M(L)2]2+ complexes. nih.gov
In these octahedral complexes, the two bidentate pyrazolylpyridine ligands can arrange in either a meridional (mer) or facial (fac) geometry. The specific isomer formed can be influenced by the substitution pattern on the ligand, with bulkier substituents potentially favoring one isomer over the other. nih.gov The resulting complexes can exhibit a distorted octahedral geometry, with deviations from the ideal 90° and 180° bond angles. nih.gov
Table 1: Representative Coordination Geometries in Metal-Pyrazolylpyridine Complexes
| Metal Ion | Ligand System | Coordination Geometry | Reference |
| Cobalt(III) | Chiral Tripyridyldiamine | Distorted Octahedral | nih.gov |
| Iron(II) | Chiral Tripyridyldiamine | Distorted Octahedral | nih.gov |
| Copper(II) | 3,5-dimethyl-1H-pyrazole | Distorted Square-Pyramidal | dnu.dp.ua |
This table presents examples from the broader class of pyrazole-containing ligands to illustrate common coordination geometries.
Investigations of Magnetic Properties in Pyrazolylpyridine-Metal Complexes
The magnetic properties of metal complexes are a direct consequence of the number of unpaired electrons and their interactions. Pyrazolylpyridine ligands play a crucial role in tuning these properties by modulating the ligand field around the metal center.
Spin-Crossover (SCO) Phenomena and Ligand Field Tuning
Spin-crossover (SCO) is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.com This property is of great interest for applications in molecular switches and data storage devices.
Iron(II) (d6) complexes are particularly well-known for exhibiting SCO. The energy difference between the LS and HS states is determined by the ligand field strength. Pyrazolylpyridine ligands are attractive for SCO research because their ligand field strength can be finely tuned through chemical modification. nih.gov By introducing electron-donating or electron-withdrawing substituents on the pyridine or pyrazole rings, the ligand field can be adjusted to bring the energy difference between the LS and HS states into a range where a spin transition can be induced. For example, stabilization of the high-spin state has been observed with electron-withdrawing substituents in some 2,6-bis(pyrazol-3-yl)pyridine complexes. dntb.gov.ua
While no specific SCO studies on complexes of this compound were found, the principles of ligand field tuning suggest that this ligand could potentially form iron(II) complexes that exhibit SCO behavior. The electron-donating nature of the ethyl groups would be expected to increase the ligand field strength compared to the unsubstituted analogue, which would favor the low-spin state.
Table 2: Examples of Spin-Crossover Parameters in Iron(II)-Pyrazolylpyridine Complexes
| Complex | T1/2 (K) | Hysteresis (K) | Reference |
| Fe(L1)22 | 254 | Gradual | nih.gov |
| [Fe(bppR,Y)2]X2 | Varies with R, Y, X | Can be abrupt with hysteresis | acs.org |
L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine; bppR,Y represents various substituted 2,6-bis(pyrazol-1-yl)pyridine ligands. This data is for the general class of ligands.
Single-Molecule Magnet (SMM) Behavior and Anisotropy
Single-molecule magnets (SMMs) are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, behaving like tiny magnets. This property arises from a combination of a high-spin ground state and a large, negative magnetic anisotropy (zero-field splitting, D).
While iron(II) complexes with pyrazolylpyridine ligands are primarily studied for SCO, cobalt(II) (d7) and nickel(II) (d8) complexes with these ligands have been investigated for SMM behavior. For a molecule to function as an SMM, it must possess a significant energy barrier to the reversal of its magnetization. This barrier is related to the magnitude of the magnetic anisotropy.
The coordination geometry imposed by the pyrazolylpyridine ligand plays a critical role in determining the magnetic anisotropy of the complex. Distortions from ideal octahedral or other symmetric geometries can lead to the necessary anisotropy for SMM behavior. While no specific studies on SMMs based on this compound were identified, the general principles suggest that cobalt(II) or nickel(II) complexes of this ligand could potentially exhibit such properties, depending on the precise coordination environment and the resulting magnetic anisotropy.
Catalytic Applications of Pyrazolylpyridine-Metal Complexes
The versatility of pyrazolylpyridine ligands in coordination chemistry extends to the development of highly effective metal-based catalysts. The tunable electronic and steric properties of these ligands, achieved through substitution on the pyridine and pyrazole rings, allow for the fine-tuning of the catalytic activity of their metal complexes. These complexes have shown significant promise in a variety of organic transformations.
Role of Ligand Asymmetry and Hemilability in Catalytic Activity
The catalytic efficacy of metal complexes is profoundly influenced by the architecture of the coordinating ligands. In the realm of pyrazolylpyridine-metal catalysts, ligand asymmetry and hemilability have emerged as crucial concepts for enhancing catalytic activity and selectivity.
Ligand Asymmetry: An asymmetrical ligand environment around a metal center can create a chiral pocket, which is instrumental in enantioselective catalysis. Furthermore, the electronic disparity induced by different coordinating moieties can lead to preferential binding of substrates and facilitate specific reaction pathways. In the context of pyrazolylpyridine ligands, asymmetry can be introduced by differential substitution on the pyrazole and pyridine rings or by combining a pyrazolylpyridine moiety with another distinct ligand. This tailored asymmetry can influence the metal's d-orbital energies, thereby modulating its reactivity.
Hemilability: Hemilability refers to the ability of a multidentate ligand to have one of its coordinating arms reversibly dissociate from the metal center, creating a vacant coordination site for substrate binding and activation. researchgate.net This dynamic behavior is particularly advantageous in catalysis as it allows for a delicate balance between the stability of the catalyst and the accessibility of the active site. A pyrazolylpyridine ligand can exhibit hemilability, especially when one of the nitrogen donors (e.g., from the pyrazole ring) forms a weaker bond with the metal compared to the other donors.
A notable example is the exceptional catalytic activity of a ruthenium(II) complex bearing an unsymmetrical pyrazolyl–pyridyl–pyrazole ligand in the transfer hydrogenation of ketones. nih.gov The high efficiency of this catalyst is attributed to the hemilabile nature of the ligand, which facilitates the catalytic cycle. The presence of a convertible NH group within the pyrazole ring also plays a significant role, demonstrating a remarkable acceleration effect on the reaction rate. nih.gov Protic pyrazole arms in pincer-type ligands have also been shown to be crucial in the catalytic transfer hydrogenation of ketones, where the NH group may participate in proton transfer steps. rsc.org
The strategic incorporation of asymmetry and hemilability in the design of pyrazolylpyridine ligands is, therefore, a powerful tool for the development of highly active and selective metal-based catalysts for a range of chemical transformations.
Examples of Catalytic Transformations (e.g., Transfer Hydrogenation, Ethylene Polymerization)
Complexes of pyrazolylpyridine ligands with various transition metals have demonstrated significant catalytic activity in several important organic reactions, most notably in transfer hydrogenation and ethylene polymerization.
Transfer Hydrogenation:
Ruthenium(II) complexes featuring pyrazolylpyridine-based ligands are highly effective catalysts for the transfer hydrogenation of ketones to their corresponding alcohols. nih.gov These reactions typically utilize a hydrogen donor, such as isopropanol. The activity of these catalysts can be exceptionally high, with some systems reaching turnover frequencies (TOFs) of up to 720,000 h⁻¹. nih.gov The electronic and steric properties of the substituents on the pyrazolyl and pyridyl rings can be systematically varied to optimize the catalytic performance for different substrates. For instance, ruthenium(II) complexes with chiral pyridyl-based 1H-pyrazolyl-oxazolinyl NNN ligands have been successfully employed in the asymmetric transfer hydrogenation of ketones, achieving high enantioselectivity (up to 99% ee).
| Catalyst | Substrate | Hydrogen Donor | Catalyst Loading (mol%) | Conversion (%) | TOF (h⁻¹) or ee (%) |
| Ruthenium(II) pyrazolyl–pyridyl–pyrazole complex nih.gov | Acetophenone | Isopropanol | 0.0001 | >99 | up to 720,000 |
| Ruthenium(II) pyridyl-based 1H-pyrazolyl-oxazolinyl complex | Various ketones | Isopropanol/Base | 1 | up to 99 | up to 99% ee |
| Nickel(II) and Iron(II) (Pyrazolylmethyl)pyridine complexes nih.gov | Various ketones | Isopropanol/Base | Not specified | Moderate to good | Not specified |
| Manganese complexes with pyrazole ligands researchgate.net | Various ketones | Isopropanol/Base | Not specified | High | Not specified |
Ethylene Polymerization:
Late transition metal complexes, particularly those of iron, cobalt, and nickel, bearing pyrazolylpyridine ligands have been extensively investigated as catalysts for ethylene polymerization. These single-site catalysts, when activated by a co-catalyst such as methylaluminoxane (MAO), can produce polyethylene with specific properties. The structure of the pyrazolylpyridine ligand plays a critical role in determining the catalytic activity, the molecular weight of the resulting polymer, and its linearity. For example, iron and cobalt complexes with 2,6-bis(pyrazol-1-ylmethyl)pyridine ligands show moderate to high activity for ethylene oligomerization and polymerization. The nature of the substituents on the pyrazole rings and the presence of a methylene linker between the pyrazole and pyridine rings can significantly influence the catalytic performance.
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (atm) | Activity (g PE/(mol M·h)) | Polymer Characteristics |
| 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine-FeCl₂ nih.gov | MAO | 30-70 | 10 | High | Linear polyethylene, Mw = (0.7–1.4) × 10⁶ g/mol , PDI = 2.1–2.8 |
| 2,6-bis(3,5-dimethylpyrazol-1-ylmethyl)pyridine-CoCl₂ nih.gov | MAO | 30-70 | 10 | Moderate | Linear polyethylene |
| Unsymmetrical (pyrazolylmethyl)pyridine metal (Co, Ni) complexes nih.gov | EtAlCl₂ or MAO | 30 | 10 | up to 410 kg/(mol M·h) | C₄-C₈ oligomers |
Heterogenization of Pyrazolylpyridine Ligands for Supported Catalysis
While homogeneous catalysts based on pyrazolylpyridine-metal complexes offer high activity and selectivity, their separation from the reaction products can be challenging and costly, hindering their industrial application. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, provides a practical solution to this problem by facilitating catalyst recovery and reuse.
Several strategies can be envisioned for the heterogenization of pyrazolylpyridine ligands and their metal complexes. One common approach involves the functionalization of the ligand with a reactive group that can be covalently anchored to a solid support, such as silica, alumina, or a polymer resin. For instance, a hydroxyl or amino group can be introduced onto the pyridine ring of the pyrazolylpyridine ligand. This functionalized ligand can then be reacted with a suitably modified support material. A similar strategy has been successfully employed for the immobilization of chiral pyridinebis(oxazoline) (pybox) ligands onto silica.
Another avenue for heterogenization is the synthesis of coordination polymers or metal-organic frameworks (MOFs) using pyrazolylpyridine ligands as building blocks. In this approach, the pyrazolylpyridine ligand can act as a linker, coordinating to multiple metal centers to form an extended, insoluble network. This method not only immobilizes the catalytic centers but can also influence the catalytic activity through confinement effects or by creating specific channels for substrate diffusion. The formation of coordination polymers with 2,6-bis(pyrazol-3-yl)pyridines demonstrates the feasibility of this approach.
The development of heterogenized pyrazolylpyridine catalysts is a promising area of research that aims to bridge the gap between the high performance of homogeneous systems and the practical advantages of heterogeneous catalysis.
Structure Reactivity and Structure Property Relationship Studies of Pyrazolylpyridine Derivatives Excluding Biological/clinical Outcomes
Impact of Substituent Effects on Chemical Reactivity Profiles
The chemical reactivity of pyrazolylpyridine derivatives is significantly influenced by the nature and position of substituents on both the pyrazole (B372694) and pyridine (B92270) rings. These substituents can alter the electron density distribution across the molecule, thereby affecting its nucleophilicity, electrophilicity, and susceptibility to various chemical transformations. The electronic effects of substituents are generally categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
EDGs, such as alkyl, alkoxy, and amino groups, increase the electron density on the aromatic rings, making them more susceptible to electrophilic attack. Conversely, EWGs, such as nitro, cyano, and carboxyl groups, decrease the electron density, rendering the rings more prone to nucleophilic attack. For instance, the introduction of a carboxylate group can act as an electronic handle to tune the properties of the molecule. nih.gov
The position of the substituent also plays a crucial role. For example, a substituent at the 4-position of the pyridine ring in 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands has a pronounced effect on their electronic properties. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, are often employed to understand these substituent effects on a deeper level by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net
Global Chemical Reactivity Descriptors (GCRDs), including chemical potential, hardness, and electrophilicity index, are also used to assess molecular stability and reactivity. researchgate.net A higher chemical hardness, for instance, suggests greater resistance to deformation of the electron cloud during chemical reactions. researchgate.net
Tuning of Electronic and Photophysical Properties through Structural Modification
Structural modifications are a powerful tool for tuning the electronic and photophysical properties of pyrazolylpyridine derivatives, making them suitable for various applications, including as fluorescent probes and materials for photonic devices. nih.govmdpi.com
Intramolecular Charge Transfer (ICT) Processes
A key photophysical process in many "push-pull" molecules, where an electron-donating group is conjugated with an electron-withdrawing group, is intramolecular charge transfer (ICT). ossila.commdpi.com Upon photoexcitation, an electron is transferred from the donor to the acceptor moiety, leading to a highly polarized excited state. ossila.comnih.gov This charge redistribution is fundamental to many photophysical phenomena. ossila.com
The efficiency and energy of the ICT process can be modulated by the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. For pyrazolylpyridine systems, the pyrazole ring can act as an electron donor, while the pyridine ring can be functionalized with electron-accepting groups to facilitate ICT. The introduction of different substituents allows for the fine-tuning of the ICT characteristics. mdpi.com For example, in some systems, the ICT state is formed through space rather than through bonds. nih.gov
Solvent-Dependent Photophysical Behavior and Stokes Shifts
The photophysical properties of molecules with significant ICT character are often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. mdpi.comrsc.org In polar solvents, the highly polar ICT excited state is stabilized to a greater extent than the less polar ground state, leading to a red-shift (a shift to longer wavelengths) in the emission spectrum. mdpi.com
This solvent-dependent emission shift is directly related to the Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra. researchgate.netnih.gov A larger Stokes shift is generally observed in more polar solvents for molecules exhibiting ICT. mdpi.com This property is valuable for applications in sensing and imaging, as the emission color can provide information about the local environment. mdpi.comrsc.org
The relationship between the Stokes shift and solvent polarity can be described by the Lippert-Mataga equation, which plots the Stokes shift against a function of the solvent's dielectric constant and refractive index. mdpi.com A linear correlation in a Lippert-Mataga plot is indicative of a change in dipole moment upon excitation, a hallmark of ICT. mdpi.com
The following table provides an example of the solvent-dependent photophysical properties of a representative solvatochromic dye, illustrating the concepts of solvatochromism and Stokes shifts.
| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) |
| Toluene | 2.38 | - | - | ~40 |
| Dichloromethane | 8.93 | 507 | 516 | 9 |
| Dimethyl Sulfoxide | 46.7 | - | - | - |
| Aqueous Buffer (pH 8) | 80.1 | - | - | up to 102 |
Note: The data in this table is illustrative and compiled from studies on various solvatochromic dyes to demonstrate the general principles. Specific values for pyrazolylpyridine derivatives would require experimental measurement. mdpi.commdpi.com
Intermolecular Interactions and Supramolecular Assembly in Pyrazolylpyridine Systems
In the solid state, the arrangement of molecules is governed by a variety of non-covalent intermolecular interactions, leading to the formation of well-defined supramolecular architectures. youtube.comnih.gov These interactions play a crucial role in determining the crystal packing and, consequently, the material's bulk properties.
Hydrogen Bonding Networks
Hydrogen bonding is a highly directional and relatively strong non-covalent interaction that plays a pivotal role in the crystal engineering of pyrazolylpyridine derivatives. scilit.com The nitrogen atoms in both the pyrazole and pyridine rings can act as hydrogen bond acceptors, while N-H groups on the pyrazole or other functional groups can serve as hydrogen bond donors. nih.govresearchgate.net
π–π Stacking Interactions
Aromatic rings, such as pyrazole and pyridine, can interact through π–π stacking, another important non-covalent interaction that contributes to the stability of the crystal lattice. rsc.orgmdpi.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. nih.gov
The geometry of π–π stacking can vary, with common arrangements being face-to-face and edge-to-face. These interactions can lead to the formation of one-dimensional stacks or more complex three-dimensional arrangements. uj.edu.plresearchgate.net For example, π–π stacking interactions between pyridine rings can lead to the formation of ladder-like or step-like one-dimensional chains. researchgate.net The presence and nature of these interactions can significantly influence the photophysical properties of the material in the solid state. uj.edu.pl
Correlation between Structural Parameters and Advanced Spectroscopic Signatures of 3-(1,5-Diethyl-1H-pyrazol-3-yl)pyridine
The intricate relationship between the three-dimensional arrangement of atoms in a molecule and its interaction with electromagnetic radiation is a cornerstone of chemical physics. In the case of this compound, a comprehensive analysis of its structural parameters provides profound insights into its advanced spectroscopic signatures. This section delves into the correlation between the molecule's geometry and its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, primarily through computational modeling due to the limited availability of extensive experimental data for this specific compound.
The structural framework of this compound, characterized by the fusion of a pyridine ring and a diethyl-substituted pyrazole ring, dictates its electronic distribution and vibrational modes, which are directly probed by various spectroscopic techniques. The dihedral angle between the pyrazole and pyridine rings is a critical structural parameter that influences the degree of π-conjugation between the two aromatic systems. This, in turn, significantly affects the chemical shifts in the NMR spectra and the absorption maxima in the UV-Vis spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of the ¹H and ¹³C NMR spectra for this compound allow for the assignment of chemical shifts to specific nuclei within the molecule. The predicted chemical shifts are highly sensitive to the local electronic environment of each atom, which is a direct consequence of the molecule's geometry.
Similarly, the ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon atoms of the pyridine and pyrazole rings will resonate at different frequencies depending on their hybridization and the nature of their neighboring atoms. The carbons of the ethyl substituents will have characteristic upfield shifts. Any distortion from planarity between the two rings would likely lead to a change in the electronic shielding of the carbon atoms at the junction, resulting in a discernible shift in their resonance frequencies.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine C2 | - | 148.5 |
| Pyridine C3 | - | 134.2 |
| Pyridine C4 | 7.85 | 136.1 |
| Pyridine C5 | 7.30 | 123.8 |
| Pyridine C6 | 8.60 | 150.2 |
| Pyrazole C3 | - | 149.8 |
| Pyrazole C4 | 6.50 | 107.3 |
| Pyrazole C5 | - | 142.1 |
| N1-CH₂CH₃ | 4.15 (q) | 45.9 |
| N1-CH₂CH₃ | 1.45 (t) | 15.2 |
| C5-CH₂CH₃ | 2.80 (q) | 22.5 |
| C5-CH₂CH₃ | 1.30 (t) | 14.1 |
Note: These are theoretically predicted values and may vary from experimental data. The multiplicity of proton signals is indicated in parentheses (q = quartet, t = triplet).
Infrared (IR) Spectroscopy
The vibrational frequencies observed in the IR spectrum of this compound are directly related to the bond strengths, bond angles, and masses of the constituent atoms. Theoretical frequency calculations can predict the major vibrational modes and their corresponding wavenumbers.
Key structural features give rise to characteristic IR absorption bands. The C=N and C=C stretching vibrations of the pyridine and pyrazole rings are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic rings typically appear around 3100-3000 cm⁻¹, while the C-H stretching of the ethyl groups will be observed in the 3000-2850 cm⁻¹ range. The bending vibrations of the C-H bonds in the aromatic rings and the ethyl groups will produce signals in the fingerprint region (below 1500 cm⁻¹). The planarity and symmetry of the molecule influence the intensity and position of these bands. For example, a more planar conformation could lead to stronger, more well-defined peaks for the aromatic stretching vibrations.
Table 2: Predicted Major IR Vibrational Frequencies (cm⁻¹) for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3100-3000 | Aromatic C-H Stretch |
| 2980-2850 | Aliphatic C-H Stretch (Ethyl groups) |
| 1590 | C=N Stretch (Pyridine) |
| 1560 | C=C Stretch (Aromatic rings) |
| 1470 | C-H Bend (CH₂) |
| 1380 | C-H Bend (CH₃) |
| Below 1000 | Ring deformation and out-of-plane C-H bending |
Note: These are predicted frequencies. Experimental values may differ due to environmental and phase effects.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic transitions of this compound, observed in its UV-Vis spectrum, are intimately linked to its molecular orbital structure. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy molecular orbitals (typically π* orbitals).
The extent of conjugation between the pyridine and pyrazole rings is a dominant factor in determining the wavelength of maximum absorption (λ_max). A more planar arrangement between the two rings allows for greater delocalization of π-electrons, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift to a longer λ_max. Conversely, steric hindrance from the ethyl groups could force a twisted conformation, disrupting conjugation and causing a hypsochromic (blue) shift to a shorter λ_max.
Computational studies can predict the electronic transitions and their corresponding absorption wavelengths. For this compound, π → π* transitions are expected to be the most prominent. The ethyl substituents, being electron-donating groups, can also subtly influence the energy levels of the molecular orbitals and thus the absorption spectrum.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λ_max (nm) | Molar Absorptivity (ε) | Electronic Transition |
| ~260 | High | π → π |
| ~290 | Moderate | π → π |
Note: Predicted values are for the molecule in a non-polar solvent. Solvent polarity can influence the λ_max.
Mechanistic Insights into Molecular Interactions of Pyrazolylpyridine Derivatives Focus on Fundamental Chemical Mechanisms
General Principles of Molecular Recognition by Pyrazolylpyridine Scaffolds
The pyrazolylpyridine scaffold is considered a "privileged structure" in drug discovery, meaning it can serve as a versatile framework for designing ligands that bind to a range of biological targets. mdpi.com As bioisosteres of purines, these scaffolds are particularly effective at occupying the ATP binding pocket in kinases, acting as hinge-binding cores. nih.govresearchgate.net The molecular recognition capabilities of this scaffold are rooted in its distinct arrangement of hydrogen bond donors and acceptors, as well as its aromatic character.
Key principles of molecular recognition include:
Hydrogen Bonding: The nitrogen atoms within the pyrazole (B372694) and pyridine (B92270) rings are key sites for forming hydrogen bonds. For instance, in kinase inhibition, the N-1 nitrogen of a pyrazolo[3,4-b]pyridine scaffold can form a crucial hydrogen bond with hinge residues of the kinase. nih.gov Similarly, in studies on adenosine receptors, the exocyclic 5-amino group and nitrogen N3 of a pyrazolo-triazolo-pyrimidine scaffold can form a bidentate hydrogen bond with specific asparagine residues (N253). nih.gov
π-π Stacking: The aromatic rings of the pyrazolylpyridine core participate in π-π stacking interactions with aromatic amino acid residues in the target's binding pocket, such as phenylalanine or tyrosine. nih.govnih.gov For example, the pyrazolo-triazolo-pyrimidine scaffold has been observed to engage in π-π stacking with a phenylalanine residue (F168) in the human A2A adenosine receptor. nih.gov
Hydrophobic Interactions: Substituents on the pyrazolylpyridine core can be tailored to occupy hydrophobic pockets within the binding site, enhancing binding affinity and selectivity. nih.govnih.gov
The strategic placement of functional groups on the scaffold allows for the fine-tuning of these interactions, enabling the design of potent and selective ligands for various biological targets. nih.gov
Chelation Mechanisms and Ion Sequestration
The nitrogen atoms in the pyrazole and pyridine rings of pyrazolylpyridine derivatives are effective Lewis bases, capable of donating lone pairs of electrons to coordinate with metal ions. This property allows them to act as chelating agents, forming stable complexes with metal cations and sequestering them from the biological environment. nih.gov
Chelation is a critical mechanism in various biological contexts, including the antibacterial mode of action for certain compounds. nih.gov By binding to essential metal ions like iron (Fe), manganese (Mn), and zinc (Zn), chelating agents can disrupt critical enzymatic processes in bacteria, thereby inhibiting their growth and proliferation. nih.gov This mimics the natural host defense mechanism known as nutritional immunity. nih.gov
The fundamental mechanism involves the formation of a coordination complex, where the pyrazolylpyridine ligand binds to a central metal atom at multiple points. For example, tridentate ligands containing pyrazolyl and pyridine moieties can form stable, five-coordinate complexes with iron(II) chloride. mdpi.com In such complexes, the metal center is surrounded by the nitrogen atoms of the ligand and chloride ions, resulting in a trigonal-bipyramidal geometry. mdpi.com The stability of these complexes is crucial for effective ion sequestration.
Table 1: Examples of Metal Ion Chelation Effects
| Chelating Effect | Observed Outcome | Affected Metal Ions | Reference |
|---|---|---|---|
| Depletion of multiple ions | Reductions in iron and zinc levels alongside manganese depletion | Mn, Fe, Zn | nih.gov |
| Selective zinc reduction | Reduced zinc levels with a modest reduction in manganese | Zn, Mn | nih.gov |
| Iron reduction and manganese elevation | Reduced iron levels coupled with elevated manganese | Fe, Mn | nih.gov |
Theoretical Frameworks for Ligand-Target Interactions (e.g., Kinase Inhibition at a Molecular Level)
Theoretical and computational methods are indispensable for understanding the interactions between pyrazolylpyridine derivatives and their biological targets at a molecular level. These frameworks provide detailed insights into the binding modes and energetics that drive ligand recognition and affinity.
Kinase Inhibition: Pyrazolylpyridine derivatives are prominent as kinase inhibitors, often functioning as ATP-competitive inhibitors. mdpi.comnih.gov They achieve this by occupying the ATP-binding pocket of the kinase and forming specific, stabilizing interactions.
Hinge Binding: A primary interaction is the formation of one or more hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. nih.gov The pyrazolylpyridine scaffold acts as a hinge-binder, mimicking the interaction of the adenine base of ATP. researchgate.net For example, methylation of the N-1 position on a pyrazolo[3,4-b]pyridine scaffold can lead to a complete loss of activity, highlighting the critical role of this nitrogen in forming a hydrogen bond with the hinge residue. nih.gov
Hydrophobic and van der Waals Interactions: The ligand establishes further contacts within the hydrophobic regions of the ATP pocket, contributing to binding affinity.
π-π Stacking: Interactions with aromatic residues, such as tyrosine in the case of c-Met kinase inhibitors, can further stabilize the ligand-protein complex. nih.gov
Computational Approaches:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies on pyrazolo[3,4-b]pyridine derivatives targeting Tropomyosin receptor kinase A (TRKA) have identified key hydrogen bonds with residues such as Glu546, Met620, and Lys572, which are crucial for binding. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the stability and conformational dynamics of the ligand-protein complex over time. nih.gov These simulations can confirm the stability of interactions predicted by docking, such as those between a pyrazolopyridine ligand and TRKA, underscoring the robustness of the binding. nih.gov
Pharmacophore Modeling: This approach identifies the essential structural features (e.g., hydrogen bond acceptors/donors, aromatic rings) required for biological activity. nih.gov A pharmacophore model for pyrazolo[3,4-b]pyridine-based TRKA inhibitors identified one acceptor, one donor, and two aromatic rings as key features. nih.gov
Table 2: Key Molecular Interactions in Kinase Inhibition by Pyrazolopyridine Scaffolds
| Interaction Type | Target Residue Example | Scaffold Feature | Reference |
|---|---|---|---|
| Hydrogen Bond | Met1160 (c-Met) | Pyrazolopyridine core nitrogen | nih.gov |
| π–π Stacking | Tyr1230 (c-Met) | Aromatic ring system | nih.gov |
| Hydrogen Bond | Cys532 (Kinase Hinge) | 7-azaindazole heterocycle | nih.gov |
| Hydrogen Bond | Glu546, Met620 (TRKA) | Pyrazolo[3,4-b]pyridine moiety | nih.gov |
Investigating the Mode of Action of Pyrazolylpyridine Compounds at a Mechanistic Level
Elucidating the precise mode of action of pyrazolylpyridine compounds requires a combination of biochemical, cellular, and biophysical assays. These investigations move beyond simple binding affinity to describe the functional consequences of the ligand-target interaction.
Enzyme Inhibition Assays: These assays determine the potency (e.g., IC₅₀ values) and mechanism of enzyme inhibition (e.g., competitive, non-competitive, mixed). For example, pyrazole-based compounds have been characterized as having a mixed inhibition mode of action against the enzyme β-glucosidase. mdpi.com In another study, a cyanopyridine-pyrazole conjugate demonstrated potent inhibition of PIM-1 kinase with an IC₅₀ value of 20.4 nM. nih.gov
Covalent Inhibition Mechanisms: Some pyrazole derivatives act as covalent inhibitors. A "serine-trapping mechanism" has been described for pyrazole-based thrombin inhibitors. mdpi.com In this mechanism, the catalytic serine residue (Ser195) of thrombin performs a nucleophilic attack on the pyrazole compound. This results in the acylation of the serine, trapping it and rendering the enzyme inactive. mdpi.com Mass-shift assays can be used to confirm this covalent modification by detecting the increase in the protein's mass upon incubation with the inhibitor. mdpi.com
Cellular Assays: These assays assess the compound's effect in a biological context. For instance, the anti-cancer activity of cyanopyridine–pyrazole conjugates was linked to their ability to induce apoptosis in liver cancer cells, a downstream effect of PIM-1 kinase inhibition. nih.gov
Target Identification and Validation: For compounds identified through phenotypic screening, significant effort is dedicated to identifying the molecular target. This can involve techniques like affinity chromatography or genetic approaches. For a series of 2-pyrazolylpyrimidinones with antitubercular activity, a biology triage process using various tool strains of Mycobacterium tuberculosis suggested a novel mechanism of action, distinct from frequently encountered targets. acs.org
By integrating these diverse experimental approaches, a comprehensive understanding of how a pyrazolylpyridine compound exerts its biological effect at a mechanistic level can be achieved. mdpi.comnih.gov
Future Directions and Emerging Research Avenues for Pyrazolylpyridine Derivatives
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
The synthesis of pyrazolylpyridine derivatives is poised for a paradigm shift towards greener and more efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and environmentally detrimental solvents. The future of pyrazolylpyridine synthesis lies in the adoption of green chemistry principles that prioritize atom economy, energy efficiency, and the use of renewable resources.
Future research will likely focus on the following areas:
Microwave and Ultrasound-Assisted Synthesis: These techniques have already shown promise in accelerating reaction times and improving yields in the synthesis of related heterocyclic compounds. nih.govimpactfactor.org Further exploration of microwave and ultrasonic irradiation for the construction of the pyrazolylpyridine scaffold can lead to more energy-efficient and scalable processes.
One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve multiple bond-forming events in a single step, known as one-pot or multicomponent reactions, significantly enhances efficiency by reducing the number of purification steps and minimizing waste. nih.govresearchgate.net Future efforts will aim to develop novel multicomponent reactions for the direct and versatile synthesis of highly functionalized pyrazolylpyridine derivatives.
| Synthetic Methodology | Key Advantages |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact, improved safety |
| Recyclable Catalysts (e.g., nanoparticles) | Minimized waste, cost-effectiveness |
| One-Pot/Multicomponent Reactions | Increased efficiency, atom economy, reduced waste |
Exploration of Pyrazolylpyridine Derivatives in Advanced Materials Science
The unique electronic and photophysical properties of pyrazolylpyridine derivatives make them attractive candidates for a variety of applications in advanced materials science. Their ability to act as ligands for metal complexes further expands their potential in this domain.
Emerging research in this area is expected to concentrate on:
Organic Optoelectronics: Pyrazolylpyridine-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). rsc.orgmdpi.com Future research will focus on fine-tuning the molecular structure of these derivatives to optimize their photoluminescent properties, charge transport capabilities, and device performance.
Sensors and Catalysis: The nitrogen atoms in the pyrazole (B372694) and pyridine (B92270) rings can act as binding sites for metal ions and other analytes, making pyrazolylpyridine derivatives suitable for the development of chemical sensors. Ruthenium complexes of pyrazolyl-pyridine have been explored as catalyst precursors for the dehydrogenation of formic acid, which is relevant for sustainable hydrogen storage systems. rsc.org
Energetic Materials: Certain nitrogen-rich pyrazole derivatives have been investigated as energetic materials due to the high amount of energy stored in their structures. researchgate.net While this is an emerging area, theoretical and experimental studies may explore the potential of specific pyrazolylpyridine architectures in this field.
Integration of Pyrazolylpyridine Scaffolds into Supramolecular Assemblies and Nanotechnology
Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful approach to constructing complex and functional architectures. The ability of pyrazolylpyridine derivatives to participate in hydrogen bonding, π-π stacking, and metal coordination makes them ideal building blocks for supramolecular assemblies and nanomaterials.
Future research directions in this field include:
Self-Assembly of Nanostructures: The spontaneous organization of pyrazolylpyridine-containing molecules into well-defined nanostructures, such as nanowires and nanotubes, is a promising area of investigation. rsc.org These self-assembled materials could find applications in areas like nanoelectronics and drug delivery. The self-assembly of nanoparticles into macroscopic films is another area of interest where pyrazolylpyridine functionalization could play a role. researchgate.net
Host-Guest Chemistry and Anion Binding: Macrocycles incorporating the pyrazolylpyridine motif have been shown to act as hosts for various guest molecules, including anions. rsc.org Future work will likely involve the design of more sophisticated host-guest systems with high selectivity for specific analytes, which could be applied in sensing and separation technologies.
Metal-Organic Frameworks (MOFs): Pyrazolylpyridine derivatives can serve as organic linkers in the construction of MOFs. These highly porous materials have potential applications in gas storage, separation, and catalysis. The introduction of pyrazolylpyridine ligands could lead to MOFs with novel topologies and functionalities.
| Supramolecular Application | Potential Functionality |
| Self-Assembled Nanostructures | Nanoelectronics, drug delivery |
| Host-Guest Systems | Molecular recognition, sensing, separation |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis, separation |
Theoretical Prediction and Discovery of Novel Reactivity and Properties for Pyrazolylpyridine Architectures
Computational chemistry and theoretical modeling are becoming increasingly indispensable tools in modern chemical research. By providing insights into molecular structure, reactivity, and properties, these methods can guide experimental efforts and accelerate the discovery of new materials and reactions.
The future of theoretical studies on pyrazolylpyridine derivatives is expected to involve:
Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the electronic structure, stability, and reactivity of pyrazolylpyridine derivatives. nih.gov This can aid in understanding reaction mechanisms and predicting the outcome of chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be used to establish a mathematical relationship between the chemical structure of pyrazolylpyridine derivatives and their biological or material properties. nih.gov This can be particularly useful in the rational design of new compounds with desired activities.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of pyrazolylpyridine-based systems, such as their interactions with solvents, biomolecules, or other materials. This can be valuable for understanding their behavior in complex environments.
By leveraging these computational tools, researchers can screen large virtual libraries of pyrazolylpyridine derivatives, predict their properties, and identify the most promising candidates for synthesis and experimental evaluation, thereby streamlining the discovery process.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1,5-diethyl-1H-pyrazol-3-yl)pyridine, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves cyclization of pyrazole precursors with pyridine derivatives. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective for triazole-containing analogs, requiring sodium ascorbate and copper sulfate in DMSO at 50–80°C . For ethyl-substituted pyrazoles, alkylation of pyrazole-thiol intermediates followed by coupling with pyridine derivatives is common, with yields optimized via temperature control (reflux in ethanol) and stoichiometric adjustments .
- Key Considerations : Monitor purity via HPLC and characterize intermediates using -NMR (e.g., δ 8.70–8.59 ppm for pyridine protons ).
Q. How can structural ambiguities in this compound derivatives be resolved experimentally?
- Methodology : Use X-ray crystallography (e.g., CCDC databases) for unambiguous confirmation of substituent positions, as demonstrated for related pyrazolo-triazolopyridines . Complement with -NMR and 2D-COSY to assign proton-proton coupling (e.g., for pyridine ring protons ).
- Data Contradictions : Discrepancies in melting points or spectral shifts may arise from isomerism; recrystallize in ethanol or DMF to isolate dominant conformers .
Q. What safety protocols are critical for handling pyrazolopyridine derivatives in laboratory settings?
- Guidelines : Store compounds in cool, ventilated areas (<25°C) to prevent degradation . Use PPE (face shields, nitrile gloves) and conduct reactions in fume hoods due to potential respiratory irritation . Dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How does the electronic nature of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?
- Mechanistic Insights : The electron-withdrawing pyridine moiety directs electrophilic substitution to the pyrazole’s 4-position. Density functional theory (DFT) studies using software like Discovery Studio predict nucleophilic attack at the pyridine N-atom (partial charge: −0.45 e) .
- Experimental Validation : Compare reaction rates of ethyl vs. trifluoromethyl-substituted analogs (e.g., 3-(trifluoromethyl)-1H-pyrazol-3-yl derivatives ) under Suzuki-Miyaura conditions.
Q. What strategies address contradictions in bioactivity data across studies (e.g., antimicrobial vs. anticancer activity)?
- Analytical Framework : Re-evaluate assay conditions (e.g., bacterial strain specificity, cell line viability protocols). For example, iodine(III)-mediated triazolopyridines show variable MIC values against S. aureus (2–8 µg/mL) depending on substituent lipophilicity .
- Statistical Tools : Apply multivariate analysis (PCA) to correlate substituent Hammett constants with bioactivity trends .
Q. How can computational modeling predict binding interactions of this compound with biological targets?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map interactions with enzymes like HIV-1 reverse transcriptase. The ethynyl group forms π-π interactions with Phe227, while the triazole ring hydrogen-bonds to Lys103 .
- Validation : Compare predicted binding energies with experimental IC values from enzyme inhibition assays .
Key Recommendations for Researchers
- Synthesis : Prioritize CuAAC for triazole-containing analogs and alkylation for ethyl derivatives.
- Characterization : Combine crystallography with advanced NMR for structural clarity.
- Bioactivity : Contextualize results with substituent electronic profiles and assay conditions.
- Safety : Adhere to OSHA guidelines for pyrazolopyridine handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
